molecular formula C12H14ClF3N2 B1423900 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine CAS No. 1219980-96-7

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1423900
CAS No.: 1219980-96-7
M. Wt: 278.7 g/mol
InChI Key: CYJGQWBPGSOJCG-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with chlorine, a trifluoromethyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(trifluoromethyl)pyridine and 4-methylpiperidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of suitable solvents and catalysts.

    Reaction Steps: The key steps involve the nucleophilic substitution of the chlorine atom on the pyridine ring with the piperidinyl group, followed by purification and isolation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The presence of the pyridine ring allows for addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but lacking the piperidinyl group.

    4-Methylpiperidine: A simpler compound that serves as a building block in the synthesis of more complex molecules.

Uniqueness

3-Chloro-2-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidinyl group contributes to its potential biological activity.

Properties

IUPAC Name

3-chloro-2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2/c1-8-2-4-18(5-3-8)11-10(13)6-9(7-17-11)12(14,15)16/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJGQWBPGSOJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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